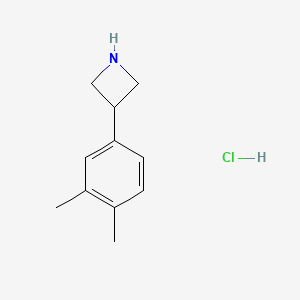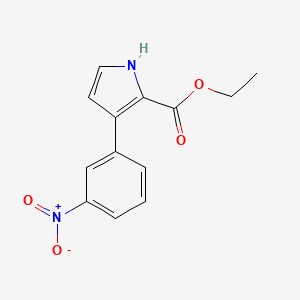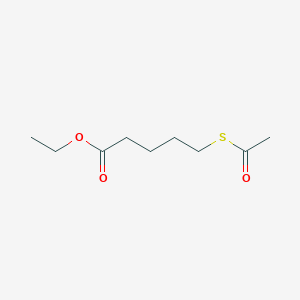
Ethyl 5-(Acetylthio)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(Acetylthio)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents . This compound, specifically, is known for its unique structure which includes an acetylthio group attached to a pentanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 5-(Acetylthio)pentanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The general reaction involves the combination of 5-(Acetylthio)pentanoic acid with ethanol under acidic conditions to form the ester and water as a byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into alcohols or thiols.
Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(Acetylthio)pentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and as a chemical intermediate in manufacturing processes
Mecanismo De Acción
The mechanism of action of Ethyl 5-(Acetylthio)pentanoate involves its interaction with molecular targets through its ester and acetylthio functional groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, and modulation of cellular processes .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and perfumes.
Ethyl propanoate: Similar in structure but with a shorter carbon chain, used in similar applications
Uniqueness: Ethyl 5-(Acetylthio)pentanoate stands out due to its acetylthio group, which imparts unique chemical properties and reactivity compared to other esters. This makes it valuable in specialized applications where such functionality is required.
Propiedades
Fórmula molecular |
C9H16O3S |
|---|---|
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
ethyl 5-acetylsulfanylpentanoate |
InChI |
InChI=1S/C9H16O3S/c1-3-12-9(11)6-4-5-7-13-8(2)10/h3-7H2,1-2H3 |
Clave InChI |
QKFPWOOANGYIMJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCSC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


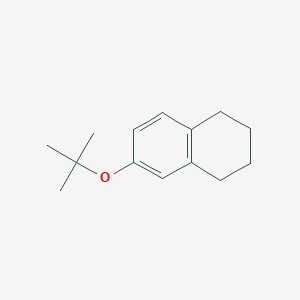

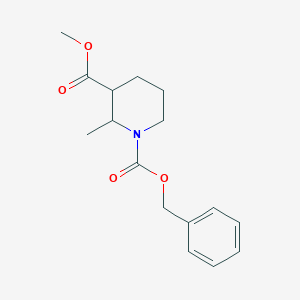
![1-[2-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13706632.png)
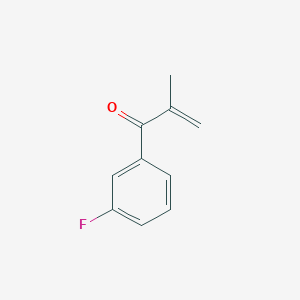
![2-[(2-Phenylcyclopropyl)amino]ethanol](/img/structure/B13706646.png)

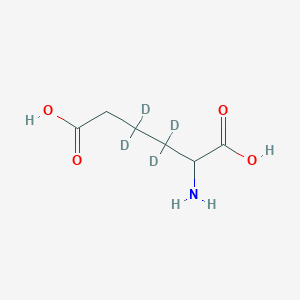


![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)
